
N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline is an organic compound that belongs to the class of silyl-protected amines. This compound is characterized by the presence of a silyl group attached to the nitrogen atom of an aniline derivative. Silyl-protected amines are commonly used in organic synthesis due to their stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline typically involves the reaction of aniline with silylating agents. One common method is the reaction of aniline with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The general reaction scheme is as follows:
Aniline+Chlorotrimethylsilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl-protected nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into silyl-protected amines or other reduced forms.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silyl-protected nitroso derivatives, while reduction with lithium aluminum hydride can produce silyl-protected amines.
Scientific Research Applications
N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline has several scientific research applications, including:
Chemistry: Used as a protecting group for amines in organic synthesis, allowing for selective reactions on other functional groups.
Biology: Employed in the synthesis of biologically active molecules, where the silyl group can be removed under mild conditions to reveal the free amine.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline involves the protection of the amine group through the formation of a silyl-amine bond. This bond is stable under a variety of conditions, but can be cleaved using specific reagents such as fluoride ions. The silyl group acts as a protecting group, preventing unwanted reactions at the amine site and allowing for selective transformations elsewhere in the molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyldimethylsilyl)-N-trimethylsilylaniline
- N-(Triisopropylsilyl)-N-trimethylsilylaniline
- N-(Dimethylsilyl)-N-trimethylsilylaniline
Uniqueness
N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline is unique due to its specific silyl group configuration, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in selective organic transformations where other silyl-protected amines may not be as effective.
Properties
Molecular Formula |
C14H27NSi2 |
|---|---|
Molecular Weight |
265.54 g/mol |
IUPAC Name |
N-(2,2-dimethylpropylsilyl)-N-trimethylsilylaniline |
InChI |
InChI=1S/C14H27NSi2/c1-14(2,3)12-16-15(17(4,5)6)13-10-8-7-9-11-13/h7-11H,12,16H2,1-6H3 |
InChI Key |
RXVZCFLPKSOCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C[SiH2]N(C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)
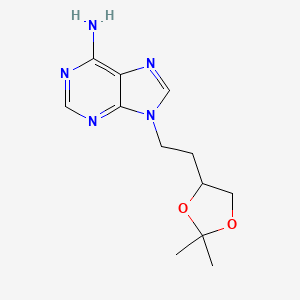
![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)

![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)
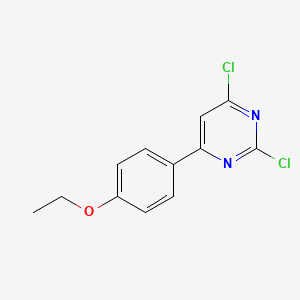
![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
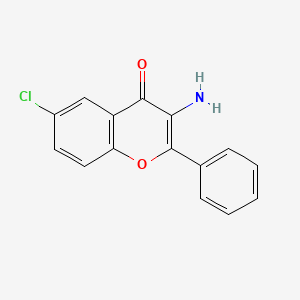
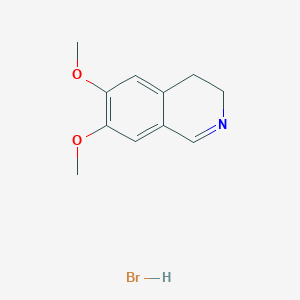

![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
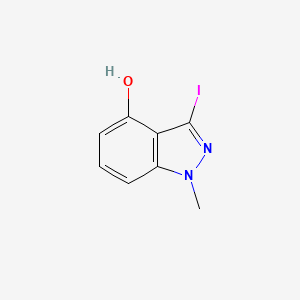
![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)
